4-Chloro-2-ethoxy-3-fluorobenzaldehyde
Description
4-Chloro-2-ethoxy-3-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at position 4, an ethoxy group at position 2, and a fluorine atom at position 3. Its molecular formula is C₉H₈ClFO₂, with a molecular weight of 202.61 g/mol.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
YTALHSSWOUXVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-3-fluorobenzaldehyde typically involves the halogenation and alkylation of benzaldehyde derivatives. One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde undergoes a reaction with a fluorinating agent to introduce the fluorine atom . The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of 4-Chloro-2-ethoxy-3-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 4-Chloro-2-ethoxy-3-fluorobenzoic acid.
Reduction: 4-Chloro-2-ethoxy-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-ethoxy-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes and other bioactive compounds.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-3-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and safety profiles. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Ethoxy vs. Ethoxy vs. Ethyl: Replacing the ethoxy group with an ethyl moiety (as in 4-Chloro-2-ethyl-3-fluorobenzaldehyde) removes the oxygen atom, reducing polarity and hydrogen-bonding capacity .
Safety Profiles :
- The methoxy analog (CAS 1002344-97-9) poses significant hazards, including skin, eye, and respiratory irritation, likely due to its electrophilic aldehyde group and halogen substituents .
- Safety data for the target compound and ethyl-substituted derivatives are unavailable, suggesting further experimental evaluation is needed.
Synthetic Utility :
- Compounds like 4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde (CAS 14249140-49-8) demonstrate the versatility of halogenated benzaldehydes in forming ether-linked hybrids, which are valuable in drug discovery .
Biological Activity
4-Chloro-2-ethoxy-3-fluorobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
4-Chloro-2-ethoxy-3-fluorobenzaldehyde contains a chloro and a fluorine substituent on a benzaldehyde scaffold, which may contribute to its biological activity. The presence of these halogen atoms can enhance the lipophilicity and electronic properties of the compound, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to 4-Chloro-2-ethoxy-3-fluorobenzaldehyde. One significant study involving N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share structural similarities, demonstrated potent antiproliferative activity against glioblastoma cell lines. Specifically, compound 4j from this series exhibited an EC50 value of 20 μM against GL261 cells, indicating significant growth inhibition in cancer cells while showing minimal cytotoxicity towards non-cancerous cells .
Table 1: EC50 Values of Selected Compounds Against GL261 Cells
| Compound | EC50 (μM) |
|---|---|
| 4j | 20 |
| MK-2206 | 2 |
| Other Compounds | Varied |
This study highlighted the specificity of compound 4j in inhibiting the AKT2/PKBβ pathway, which is crucial in glioma malignancy. The correlation between AKT2 levels and poor patient survival underscores the therapeutic potential of targeting this pathway .
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored. A comparative study assessed various derivatives for their activity against Candida albicans and Escherichia coli. The results indicated that compounds with both chloro and fluoro substituents exhibited enhanced antimicrobial activity compared to their counterparts lacking these groups. For instance, compound 3 demonstrated significant activity against MRSA, while others showed medium activity against C. albicans and E. coli .
Table 2: Antimicrobial Activity of Compounds
| Compound | Activity Against C. albicans | Activity Against E. coli | Activity Against MRSA |
|---|---|---|---|
| 1 | Medium | Medium | None |
| 2 | Similar to Compound 1 | Similar to Compound 1 | None |
| 3 | Strong | Strong | Better than Compound 2 |
Case Studies
In a case study involving the synthesis and evaluation of various substituted benzaldehydes, researchers found that modifications significantly impacted biological activity. The introduction of halogens such as chlorine and fluorine was shown to enhance both anticancer and antimicrobial activities across several tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
